Product packaging for Lanthanum(III) oxalate decahydrate(Cat. No.:CAS No. 102482-28-0)

Lanthanum(III) oxalate decahydrate

Cat. No.: B6306551
CAS No.: 102482-28-0
M. Wt: 722.02 g/mol
InChI Key: BGVNLKGJGHXGON-UHFFFAOYSA-H
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Description

Contextual Significance of Lanthanide Coordination Compounds in Materials Science

Lanthanide coordination compounds are a class of materials that have garnered considerable attention in materials science due to the unique electronic and magnetic properties of lanthanide ions. acs.orgnumberanalytics.com These elements, characterized by the progressive filling of their 4f orbitals, exhibit distinctive luminescent and magnetic behaviors. numberanalytics.comacs.org The formation of coordination complexes allows for the precise tuning of these properties by modifying the ligand environment around the lanthanide ion. numberanalytics.com This has led to their application in diverse fields such as catalysis, luminescent materials, magnetic materials, and medical imaging. acs.orgnumberanalytics.com

The predominantly ionic bonding in lanthanide complexes, similar to alkaline-earth elements, results in high and variable coordination numbers, typically ranging from six to twelve. acs.orgalfa-chemistry.com This flexibility in coordination allows for the formation of a wide variety of molecular structures with tailored functionalities. alfa-chemistry.com The conversion of these molecular compounds into functional materials and devices is a key area of research, with a focus on creating robust molecules that can be deposited on surfaces without losing their intrinsic properties. acs.org

The Role of Oxalate (B1200264) Ligands in the Crystallization and Reactivity of Rare Earth Elements

The oxalate anion (C₂O₄²⁻) is a versatile ligand in the coordination chemistry of rare earth elements (REEs), including lanthanum. researchgate.net It can act as a mono-, bi-, tri-, or tetradentate ligand, forming a variety of coordination modes with metal centers. researchgate.net This versatility allows for the construction of diverse and complex structures, from simple mononuclear complexes to extended polynuclear networks. researchgate.net

In the context of rare earth elements, the oxalate ligand's ability to bridge between metal ions is crucial for the formation of specific crystal structures. The precipitation of REEs as oxalates is a well-established method for their separation and purification. rsc.org The low solubility of rare earth oxalates in water is a key factor in these processes. wikipedia.org Research has shown that the structure of lanthanide oxalates can vary across the series, with lighter lanthanides like lanthanum forming decahydrate (B1171855) structures. acs.orgnih.gov These structures often feature layered or honeycomb-like arrangements with cavities occupied by water molecules. acs.orgnih.gov The thermal decomposition of these oxalate precursors is a common route to obtaining high-purity rare earth oxides, which are essential materials in many technological applications. neliti.com

Overview of Contemporary Research Directions in Lanthanum(III) Oxalate Decahydrate Science

Current research on this compound and related compounds is multifaceted, exploring their synthesis, structural characteristics, and potential applications. A significant area of investigation is the synthesis of well-defined crystals and nanomaterials. acs.orgnih.gov For instance, a novel method has been developed for synthesizing large single crystals of lanthanide oxalates, revealing their honeycomb-like structures. acs.orgnih.gov These structures have shown unexpected exfoliation properties, leading to the formation of 2D nanosheets. acs.orgnih.gov

The thermal decomposition of this compound to form lanthanum oxide is another active area of research. neliti.com Studies focus on understanding the kinetics and mechanisms of this process to control the properties of the resulting oxide material. neliti.comisca.me The influence of catalysts on the decomposition temperature and rate is also being explored. isca.me

Furthermore, the fundamental crystal structure and properties of this compound continue to be refined. acs.orgacs.org Detailed crystallographic studies provide precise data on its monoclinic crystal system, unit cell dimensions, and the coordination environment of the lanthanum ion. acs.orgnih.govacs.org Each lanthanum atom is coordinated to nine oxygen atoms—six from three bidentate oxalate groups and three from water molecules. acs.orgnih.gov This detailed structural understanding is essential for designing new materials with specific properties based on the lanthanum oxalate framework.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula La₂(C₂O₄)₃·10H₂O aez.com.tr
Molar Mass 722.02 g/mol aez.com.tr
Anhydrous Molar Mass 541.87 g/mol aez.com.trwikipedia.org
Appearance Colorless crystals or powder aez.com.trwikipedia.org
Solubility in Water Poorly soluble wikipedia.org
Crystal System Monoclinic acs.org

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic acs.org
Space Group P2₁/c acs.org
a-axis 11.91 Å acs.org
b-axis 9.66 Å acs.org
c-axis 10.47 Å acs.org
Beta Angle (β) 119° acs.org
Formula Units per Cell (Z) 2 acs.org
Density (calculated) 2.29 g/cm³ acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H20La2O22 B6306551 Lanthanum(III) oxalate decahydrate CAS No. 102482-28-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lanthanum(3+);oxalate;decahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVNLKGJGHXGON-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[La+3].[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20La2O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014648
Record name Dilanthanum trioxalate decahydrate
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Molecular Weight

722.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

La oxalate (9 H2O): White powder; Insoluble in water; Soluble in acids; [Hawley]
Record name Lanthanum oxalate
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CAS No.

537-03-1, 102482-28-0
Record name Lanthanum, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dilanthanum trioxalate decahydrate
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Record name Tri[oxalato(2-)]dilanthanum
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Synthetic Methodologies and Crystallization Control of Lanthanum Iii Oxalate Decahydrate

Controlled Precipitation Techniques for Crystalline Lanthanum(III) Oxalate (B1200264) Decahydrate (B1171855)

Controlled precipitation stands as a fundamental and widely studied method for the synthesis of lanthanum(III) oxalate decahydrate. This technique relies on the direct reaction of a soluble lanthanum salt, such as lanthanum chloride or lanthanum nitrate (B79036), with oxalic acid or a soluble oxalate salt. wikipedia.org The resulting precipitate, this compound, is poorly soluble in water, facilitating its separation. wikipedia.orgwikipedia.org

Influence of pH and Stoichiometric Ratios on Product Morphology

The morphology and crystal structure of the precipitated this compound are significantly influenced by the reaction conditions, particularly pH and the stoichiometric ratio of the reactants. Studies have shown that adjusting the pH of the reaction medium can alter the particle size and shape of the resulting crystals. For instance, in the growth of lanthanum neodymium oxalate crystals, a gel pH of 6 was found to be optimal for producing well-defined individual crystals. ias.ac.in

The stoichiometric ratio between the lanthanum ions and the oxalate ions is another critical parameter. The use of a stoichiometric amount of oxalic acid is a common practice in the precipitation of lanthanum oxalate. prepchem.comlibretexts.org The order of addition of the reactants, known as direct or reverse strike, can also impact the final morphology of the oxalate powder. acs.org

Temperature Effects on Crystallization Kinetics and Particle Size Distribution

Temperature plays a crucial role in the crystallization kinetics and, consequently, the particle size distribution of this compound. Research on the homogeneous precipitation of lanthanide oxalates has demonstrated that lower temperatures slow down the precipitation process. nih.gov For example, the precipitation of cerium(III) oxalate was found to be approximately 2.15 times slower at 90°C compared to 100°C. nih.gov This slower rate of crystallization at lower temperatures can lead to the formation of larger and more well-defined crystals.

Conversely, increasing the temperature generally accelerates the reaction. In one described synthesis, lanthanum oxalate was precipitated by adding oxalic acid to a heated lanthanum solution at approximately 70°C. prepchem.com The thermal decomposition of lanthanum oxalate is also a temperature-dependent process, with anhydrous lanthanum oxalate being stable up to 320°C. osti.gov

Role of Homogeneous Precipitation via Oxalic Acid Ester Hydrolysis

Homogeneous precipitation offers a method to generate the precipitating agent in situ, leading to a more controlled and slower crystallization process. This is often achieved through the hydrolysis of an oxalic acid ester, such as diethyl oxalate, or the thermal decomposition of a precursor like oxamic acid. nih.govnih.gov The slow, uniform generation of oxalate ions throughout the solution minimizes high local supersaturation, which in conventional precipitation can lead to rapid nucleation and the formation of many small crystals.

This controlled release of the precipitating agent allows for the growth of larger, more uniform, and well-developed microcrystals. nih.govresearchgate.net For instance, a method involving the thermal decomposition of oxamic acid has been successfully used to synthesize well-developed microcrystals of lanthanide oxalates. nih.gov The kinetics of this process have been described as pseudo-first-order, with the rate of precipitation being influenced by both temperature and the specific lanthanide element. nih.gov

Hydrothermal and Solvothermal Synthesis Approaches for Tailored Architectures

Hydrothermal and solvothermal methods provide versatile routes for synthesizing this compound with tailored architectures. These techniques involve carrying out the crystallization process in a closed system, such as an autoclave, at elevated temperatures and pressures. The solvent in hydrothermal synthesis is water, while solvothermal synthesis utilizes other solvents.

These methods allow for precise control over the morphology of the resulting crystals by manipulating parameters like temperature, pressure, reaction time, and the concentration of reactants. For example, hydrothermal synthesis has been employed to produce lanthanum(III) sulfate (B86663) oxalate with a three-dimensional network structure at 180°C. researchgate.net While this specific example involves a mixed anion compound, the principles are applicable to pure oxalate synthesis. The use of different solvents in solvothermal synthesis can further influence the crystal growth habit and lead to the formation of unique nanostructures.

Surfactant-Assisted Synthesis for Morphological Control

The addition of surfactants during the synthesis of this compound offers a powerful tool for controlling the morphology of the final product. Surfactants, or capping agents, can selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. This directional control allows for the formation of various shapes, such as hierarchical micro-particles and nanotubes. tandfonline.comtandfonline.com

For example, trisodium (B8492382) citrate (B86180) has been used as a complexing and capping agent in the synthesis of lanthanum oxalate hierarchical micro-particles and nanotubes in a water-ethanol mixed solvent system. tandfonline.comtandfonline.com The citrate ions form stable complexes with lanthanum ions, kinetically controlling the reaction rate, and also act as capping agents that influence the facet growth and assembly of the nanocrystals. tandfonline.com Similarly, polyethylene (B3416737) glycol (PEG) has been utilized as a morphology-directing agent in the hydrothermal synthesis of other lanthanum compounds, demonstrating the broad applicability of this approach. researchgate.net

Scale-Up Considerations and Industrial Relevance in Precursor Synthesis

The synthesis of this compound is of significant industrial importance as it is a key precursor for the production of high-purity lanthanum oxide (La₂O₃). americanelements.com Lanthanum oxide has numerous applications, including in catalysts, optical glasses, and ceramics. wikipedia.org Therefore, the ability to scale up the synthesis of lanthanum oxalate is a critical consideration.

Crystallographic and Structural Elucidation of Lanthanum Iii Oxalate Decahydrate

Single-Crystal X-ray Diffraction Analysis of La₂(C₂O₄)₃·10H₂O

Studies on lanthanum(III) oxalate (B1200264) decahydrate (B1171855) have established that it crystallizes in the monoclinic system, belonging to the P2₁/c space group (No. 14). nih.gov This space group is characterized by a two-fold screw axis and a 'c' glide plane. ucl.ac.uk The unit cell is the fundamental repeating unit of a crystal lattice, and its dimensions are defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For a monoclinic system, the angles α and γ are 90°, while β is not. ucl.ac.uk The experimentally determined lattice parameters for La₂(C₂O₄)₃·10H₂O show a nearly linear decrease in the 'a' and 'c' parameters with the decrease in ionic radius across the lighter lanthanide series, while the 'b' parameter remains relatively constant. nih.gov

Unit Cell Parameters for Lanthanum(III) Oxalate Decahydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c

In the crystal structure of this compound, each lanthanum(III) ion is nine-coordinate. nih.gov This means each La³⁺ ion is directly bonded to nine oxygen atoms. Six of these oxygen atoms are from three bidentate oxalate groups, and the remaining three are from water molecules. nih.gov The resulting coordination polyhedron around the lanthanum ion is best described as a distorted tricapped trigonal prism. nih.gov The general formula can be represented as [La₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly coordinated to the lanthanum ions, while the other four are present as water of hydration within the crystal lattice. nih.gov The coordination geometry deviates from an ideal capped square antiprism due to the constraints imposed by the chelating oxalate ligands. researchgate.net

Coordination Details of the Lanthanum(III) Ion
AttributeDescription
Coordination Number9
Coordinating Atoms6 Oxygen atoms from 3 bidentate oxalate groups
3 Oxygen atoms from water molecules
Coordination GeometryDistorted tricapped trigonal prism

Powder X-ray Diffraction (XRD) for Phase Purity and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a powerful and rapid analytical technique used to analyze polycrystalline or powdered solid samples. imrtest.com It provides information on the crystalline phases present in a material and can be used to assess its phase purity and degree of crystallinity. ncl.ac.uk In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample, and the diffracted X-rays are detected as a function of the diffraction angle 2θ. imrtest.com The resulting diffraction pattern is a unique "fingerprint" of the crystalline material. imrtest.com

For this compound, PXRD is employed to confirm that the synthesized bulk material corresponds to the single-crystal structure and to ensure the absence of other crystalline phases or impurities. ncl.ac.ukias.ac.in The positions and relative intensities of the peaks in the experimental PXRD pattern are compared with a pattern simulated from the single-crystal X-ray diffraction data or with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). imrtest.comucmerced.edu A good match between the experimental and reference patterns confirms the phase purity of the sample. The sharpness of the diffraction peaks is also an indicator of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material, whereas broad peaks can indicate the presence of amorphous content or very small crystallites. ucmerced.edu

Comparative Structural Analysis with Related Rare Earth Oxalate Hydrates

The crystal structures of rare earth oxalate hydrates exhibit systematic trends across the lanthanide series, which are primarily attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. This compound is isostructural with the oxalates of the lighter lanthanides, from cerium to holmium, all of which crystallize in the monoclinic P2₁/c space group. nih.gov These compounds are all decahydrates. nih.gov

In contrast, the heavier lanthanides, from erbium to lutetium, form oxalate hydrates that crystallize in the triclinic P-1 space group. nih.gov These heavier lanthanide oxalates typically contain six water molecules. This structural change from a monoclinic to a triclinic system and the decrease in the number of water molecules of hydration are direct consequences of the smaller ionic size of the heavier lanthanide ions. The coordination number of the lanthanide ion also changes, with the heavier lanthanides often exhibiting a coordination number of eight. nih.gov

Structural Transitions and Potential Polymorphism of this compound

This compound can undergo structural transitions upon heating. Thermogravimetric analysis has shown that the compound loses its water of crystallization in stages. ias.ac.in These dehydration steps can lead to the formation of lower hydrates or an anhydrous form of lanthanum oxalate, each with a distinct crystal structure.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in lanthanide coordination polymers. researchgate.net While the decahydrate form of lanthanum(III) oxalate with the P2₁/c space group is the most commonly reported and stable form under ambient conditions, the existence of other polymorphs or hydrated forms under different synthesis or environmental conditions cannot be entirely ruled out. The study of potential polymorphism is crucial as different polymorphic forms can exhibit different physical and chemical properties.

Advanced Spectroscopic and Microscopic Investigations of Lanthanum Iii Oxalate Decahydrate

Vibrational Spectroscopic Characterization for Ligand Coordination and Hydration State

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations within a compound. For Lanthanum(III) oxalate (B1200264) decahydrate (B1171855), these methods confirm the coordination of the oxalate ligands to the lanthanum centers and verify the presence and nature of water molecules in the crystal lattice.

FTIR spectroscopy of Lanthanum(III) oxalate decahydrate reveals characteristic absorption bands that are indicative of its constituent functional groups—oxalate and water. tandfonline.comysxbcn.com The spectrum provides clear evidence for the presence of water of hydration and the coordination of the oxalate anion to the lanthanum metal center. tandfonline.comnih.gov

A broad and strong absorption peak observed around 3395 cm⁻¹ is assigned to the O-H symmetrical stretching vibrations of water molecules, confirming the hydrated nature of the compound. tandfonline.com The coordination of the oxalate ligand is evidenced by shifts in its characteristic vibrational frequencies compared to the free oxalate ion. The strong band at approximately 1627 cm⁻¹ corresponds to the asymmetric stretching vibration of the carboxylate group (-C=O). tandfonline.com The coordination to the lanthanum ion is further supported by the clear shift of carboxylic acid peaks to lower wavenumbers when compared to the free linker. nih.gov Other key peaks for the oxalate ligand include a band around 1321 cm⁻¹ for the C-O stretching vibration and a band near 800 cm⁻¹ which is attributed to the metal-oxygen (La-O) bond. tandfonline.com

The following table summarizes the significant FTIR absorption bands and their assignments for this compound.

Vibrational ModeWavenumber (cm⁻¹)Source(s)
O-H Stretching (Water)~3395 tandfonline.com
C=O Asymmetric Stretching (Oxalate)~1627 tandfonline.com
C-O Symmetric Stretching (Oxalate)~1321 tandfonline.com
La-O Stretching~800 tandfonline.com

Raman spectroscopy offers complementary information to FTIR, as it relies on different selection rules. renishaw.comwalisongo.ac.id For molecules with a center of symmetry, vibrational modes can be exclusively Raman or IR active. walisongo.ac.id In the case of lanthanide oxalates, Raman spectra provide key details about the carbon-carbon and carbon-oxygen bonds within the oxalate ligand. capes.gov.brresearchgate.net

Studies of lanthanide sesquioxalates have identified two primary isostructural groups based on their Raman spectral patterns. This compound belongs to the first group, which consists of isostructural monoclinic decahydrates. capes.gov.br The Raman data for these complexes suggest that the oxalate ligand acts as a tetradentate coordinator, bridging two separate lanthanide ions. capes.gov.br

Typical Raman bands for the oxalate ligand are observed at approximately 1480 cm⁻¹ (symmetric C-O stretch), 920 cm⁻¹ (C-C stretch), and 500 cm⁻¹ (O-C-O bending). researchgate.net The O-C-O bending mode is particularly sensitive to the metal cation, as it contains a significant contribution from the metal-oxygen stretching motion. researchgate.net

The table below details the characteristic Raman bands for the oxalate ligand in metal-oxalate complexes.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Source(s)
C-O Symmetric Stretching~1480 researchgate.net
C-C Stretching~920 researchgate.net
O-C-O Bending~500 researchgate.net

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the size, shape, and surface features of materials at high resolution. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to characterize the diverse morphologies of this compound.

SEM analysis has revealed that this compound can be synthesized with a variety of morphologies depending on the preparation method. Conventional precipitation often results in particles with sizes of up to several microns. nih.govacs.org Under specific synthesis conditions, such as the use of a mixed solvent system and a complexing agent, well-defined hierarchical micro-particles can be formed. tandfonline.com Other studies have reported the growth of tabular crystals, some exhibiting well-defined hexagonal basal planes. ias.ac.inresearchgate.netias.ac.in By using a homogeneous precipitation method with extended reaction times, it is possible to grow very large single crystals, reaching sizes of 1 mm or more. nih.govacs.org

TEM provides higher magnification than SEM, allowing for the examination of finer nanostructural features. For this compound, TEM has been used to characterize nanoscale morphologies. tandfonline.comysxbcn.com Research has demonstrated the synthesis of lanthanum oxalate nanotubes with lengths of approximately 1.5 µm and hole diameters around 200 nm. tandfonline.com Other analyses have identified needle-shaped or rod-shaped nanoparticles within the size range of 5-100 nm. ysxbcn.comnih.gov Furthermore, TEM has been instrumental in visualizing single-layered nanosheets produced by the exfoliation of the layered lanthanide oxalate structure. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For this compound, XPS confirms the presence of lanthanum, carbon, and oxygen and provides definitive evidence for the +3 oxidation state of lanthanum. tandfonline.comias.ac.in

The La 3d region of the XPS spectrum is characteristic of the element's chemical state. It shows two main spin-orbit components, La 3d₅/₂ and La 3d₃/₂, which are observed at binding energies of approximately 835.9 eV and 852.6 eV, respectively. tandfonline.com Each of these components is accompanied by a satellite peak at a slightly higher binding energy, a feature that is diagnostic for the La(III) oxidation state. tandfonline.comresearchgate.netthermofisher.com The C 1s spectrum confirms the presence of carbon from the oxalate group, while the O 1s spectrum shows components corresponding to oxygen in the oxalate ligand and in the water molecules. tandfonline.com The presence of lanthanum in its oxide state, linked to the oxygen of the oxalate groups, is also confirmed by XPS. ias.ac.inias.ac.in

The following table presents typical binding energy values for this compound obtained from XPS analysis.

Element / Core LevelBinding Energy (eV)NotesSource(s)
La 3d₅/₂835.9Main peak, confirms La(III) state tandfonline.com
La 3d₃/₂852.6Main peak, confirms La(III) state tandfonline.com
C 1s~284.6Often used as a reference for charge correction tandfonline.com
O 1s~530-532Multiple components for oxalate and water researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments in crystalline and disordered materials. It provides detailed insights into chemical structure, polymorphism, and dynamics by measuring the magnetic properties of atomic nuclei. In the context of this compound, solid-state NMR can selectively investigate the environments of the lanthanum, carbon, and hydrogen nuclei, offering a comprehensive picture of the compound's structure at the atomic level.

The primary nuclei of interest in this compound are ¹³⁹La, ¹³C, and ¹H. Each of these nuclei presents unique opportunities and challenges for solid-state NMR analysis.

Lanthanum-139 NMR (¹³⁹La NMR)

The ¹³⁹La nucleus is a quadrupolar nucleus (spin I = 7/2), which means its interaction with the local electric field gradient (EFG) at the lanthanum site dominates its NMR spectrum. scite.aideepdyve.com This interaction results in significantly broad NMR signals, often spanning hundreds of kilohertz to several megahertz. figshare.com The analysis of these broad lineshapes can yield the quadrupolar coupling constant (C_Q) and the asymmetry parameter (η_Q), which are highly sensitive to the symmetry and coordination of the lanthanum ion. scite.aideepdyve.com

Studies on various lanthanum coordination compounds have demonstrated that ¹³⁹La NMR parameters are exceptionally responsive to structural changes. scite.aideepdyve.comfigshare.com For instance, the isotropic chemical shift (δ_iso) in ¹³⁹La NMR is influenced by the coordination number of the lanthanum atom. scite.aideepdyve.com In this compound, the lanthanum ion is coordinated to oxygen atoms from both the oxalate anions and water molecules. Any subtle changes in these coordination environments, such as distortions in the polyhedra or changes in La-O bond lengths, would be reflected in the ¹³⁹La NMR parameters. However, due to the very broad signals, specialized techniques like piecewise acquisition and high magnetic fields are often necessary to acquire and interpret the spectra. figshare.com

Carbon-13 NMR (¹³C NMR)

¹³C solid-state NMR is a well-established technique for characterizing the oxalate moiety. nih.gov Since ¹³C is a spin-1/2 nucleus, it does not experience quadrupolar broadening, leading to higher resolution spectra compared to ¹³⁹La. copernicus.org In metal oxalates, ¹³C NMR can distinguish between different crystallographic sites of the oxalate carbon atoms. nih.gov For instance, in studies of calcium oxalate monohydrate, multiple isotropic resonances were observed, corresponding to the crystallographically distinct carbon atoms in the unit cell. nih.gov

For this compound, ¹³C NMR would be expected to provide information on the number of non-equivalent carbon sites within the crystal structure, as well as insights into the C-O bonding environments. The chemical shifts of the carboxylate carbons are sensitive to the nature of the metal-oxygen bond. Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of the low-abundance ¹³C nuclei and provide information about the proximity of carbon and hydrogen atoms. copernicus.org

Proton NMR (¹H NMR)

¹H solid-state NMR is particularly useful for studying the hydrated nature of this compound. The ten water molecules in the structure give rise to proton signals whose chemical shifts and line shapes are indicative of their local environments and dynamics. nih.govresearchmap.jp High-resolution ¹H MAS NMR can distinguish between water molecules in different crystallographic positions and hydroxyl groups, if present. mdpi.com

The strong dipolar interactions between protons can lead to significant line broadening. emory.edu However, techniques such as magic-angle spinning (MAS) and homonuclear decoupling sequences can effectively narrow the lines, allowing for the resolution of distinct proton sites. copernicus.org The chemical shifts of the water protons are sensitive to hydrogen bonding, with protons involved in stronger hydrogen bonds typically resonating at higher frequencies. copernicus.org ¹H NMR can therefore be used to map the hydrogen-bonding network within the crystal lattice of this compound, providing crucial details about the arrangement of the water molecules and their interactions with the oxalate anions.

Interactive Data Table: NMR Properties of Relevant Nuclei

The following table summarizes the key NMR properties of the nuclei relevant to the study of this compound and the typical information that can be obtained.

Thermal Decomposition Pathways and Kinetics of Lanthanum Iii Oxalate Decahydrate

Stepwise Dehydration Processes and Intermediate Hydrates

The initial phase of heating Lanthanum(III) oxalate (B1200264) decahydrate (B1171855) involves the release of its ten water molecules of hydration. This dehydration does not occur in a single step but proceeds through the formation of lower hydrates as stable intermediates.

Thermogravimetric analysis (TGA) reveals that the dehydration process occurs in distinct, often overlapping, stages. The precise temperatures and the number of water molecules released at each stage can vary depending on the experimental conditions, but a general pathway has been described. Some studies have identified a three-step endothermic dehydration process. semanticscholar.org In one described pathway, an initial loss of six water molecules occurs, followed by the release of two more, and a final step where the last two water molecules are driven off to form the anhydrous lanthanum oxalate. semanticscholar.org Other research describes the decomposition process as consisting of up to five consecutive reactions. csu.edu.cnresearchgate.net

La₂(C₂O₄)₃·10H₂O → La₂(C₂O₄)₃·nH₂O + (10-n)H₂O → La₂(C₂O₄)₃ + 10H₂O

The formation of these intermediate hydrates is a key feature of the initial decomposition phase. The existence of various hydrates, including decahydrates, hexahydrates, and other forms, has been noted across the lanthanide series. wikipedia.orgacs.orgacs.org

Table 1: Illustrative Stepwise Dehydration of Lanthanum(III) Oxalate Decahydrate

Decomposition StageTemperature Range (°C)Water Molecules LostResulting Intermediate
Step 1Room Temp. - ~150°C6La₂(C₂O₄)₃·4H₂O
Step 2~150°C - ~250°C2La₂(C₂O₄)₃·2H₂O
Step 3~250°C - ~320°C2La₂(C₂O₄)₃ (Anhydrous)

Note: The temperatures are approximate and can be influenced by factors such as heating rate and atmosphere. This table represents a possible pathway described in the literature. semanticscholar.org

The rate at which the sample is heated has a significant impact on the dehydration process. Studies have shown that increasing the heating rate shifts the thermogravimetric (TG) and derivative thermogravimetric (DTG) curves to higher temperatures. researchgate.net This means that both the onset temperature (the temperature at which water loss begins) and the completion temperature are elevated at faster heating rates. This phenomenon, sometimes referred to as thermal hysteresis, occurs because the system does not have sufficient time to reach thermal equilibrium at each temperature point when heated rapidly. researchgate.net For instance, a study using a heating rate of 5°C min⁻¹ observed specific decomposition temperatures that would be expected to increase if the rate were raised to 10°C or 20°C min⁻¹. isca.me

Decomposition of the Oxalate Moiety to Lanthanum Oxide

Following the complete removal of water to form anhydrous lanthanum oxalate around 320°C, further heating initiates the decomposition of the oxalate anion (C₂O₄²⁻). osti.gov This is a more complex process involving the release of gaseous byproducts and the formation of solid-state intermediates before the final oxide is formed.

The decomposition of the oxalate group results in the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netisca.me Effluent Gas Analysis (EGA) coupled with thermal analysis techniques is used to identify and quantify these gaseous products. iaea.org The decomposition is believed to proceed initially through the formation of lanthanum carbonate and carbon monoxide. osti.gov The carbon monoxide can then undergo disproportionation to form carbon dioxide and elemental carbon, particularly under the high-pressure conditions within the pores of the decomposing solid. osti.gov

The decomposition of anhydrous lanthanum oxalate does not directly yield lanthanum oxide. Instead, a sequence of intermediate carbonate and oxycarbonate species is formed. The thermal decomposition has been described as occurring in multiple steps, sometimes as many as twelve, involving the formation of various basic carbonates. semanticscholar.orgresearchgate.net

A key intermediate is lanthanum dioxycarbonate, also known as lanthanum oxycarbonate (La₂O₂CO₃). semanticscholar.orgresearchgate.netisca.meneliti.com The formation of this stable intermediate is a critical step in the pathway. Other proposed intermediates include La₂(CO₃)₂ and La₂O(CO₃)₂. semanticscholar.orgresearchgate.net The presence of these carbonate-containing intermediates can be confirmed by techniques like Fourier-transform infrared spectroscopy (FTIR), which detects the characteristic vibrational modes of the carbonate ion. isca.me

The general pathway can be represented as:

La₂(C₂O₄)₃ → La₂O(CO₃)₂ + CO + CO₂ → La₂O₂CO₃ + CO

The final stage of the thermal decomposition is the breakdown of the most stable oxycarbonate intermediate, La₂O₂CO₃, to form the final product, lanthanum oxide (La₂O₃). semanticscholar.orgisca.meneliti.comresearchgate.net This step typically occurs at the highest temperatures in the process. Studies have reported this final transformation taking place in the temperature range of 600°C to over 700°C. researchgate.netresearchgate.net For example, one study noted the formation of lanthanum oxide at a peak temperature of 708°C. semanticscholar.org Another observed the final weight loss, corresponding to the conversion of lanthanum carbonate to lanthanum oxide, occurring at approximately 671°C. biointerfaceresearch.com

The final reaction is:

La₂O₂CO₃ → La₂O₃ + CO₂

The complete thermal decomposition results in a significant total weight loss, ultimately leaving pure, crystalline lanthanum oxide. semanticscholar.orgcsu.edu.cn

Kinetic Studies of Non-Isothermal Thermal Decomposition

Kinetic analysis of the thermal decomposition of this compound is typically performed under non-isothermal conditions, where the sample is heated at a constant rate. ysxbcn.comcsu.edu.cn The data obtained from techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are then used to determine the kinetic parameters of the decomposition process. ysxbcn.com

Isoconversional methods are powerful tools for determining the activation energy (Ea) of a reaction without assuming a specific reaction model. netzsch.comnih.gov These methods are based on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. nih.gov The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods are two of the most commonly used isoconversional techniques. ysxbcn.comresearchgate.net

Studies have shown that the activation energy for the thermal decomposition of this compound is not constant but varies with the extent of conversion. ysxbcn.comresearchgate.net This indicates a complex, multi-step reaction mechanism. ysxbcn.comresearchgate.net The FWO and KAS methods have been successfully applied to calculate the activation energies for the different stages of decomposition. ysxbcn.comresearchgate.net

For instance, in a study investigating the decomposition in a nitrogen atmosphere, the activation energies were determined for the five distinct stages of the process. ysxbcn.com The variation in activation energy across the different stages highlights the intricate nature of the decomposition.

Table 1: Activation Energies for the Thermal Decomposition of this compound

Decomposition Stage Flynn-Wall-Ozawa (FWO) Ea (kJ/mol) Kissinger-Akahira-Sunose (KAS) Ea (kJ/mol)
Stage 1 85.35 80.21
Stage 2 103.45 98.67
Stage 3 165.78 160.34
Stage 4 210.56 205.12
Stage 5 245.89 240.55

Note: The data presented here is a representative example from scientific literature and may vary depending on the specific experimental conditions.

The elucidation of the reaction mechanism involves identifying the most probable kinetic model that describes the solid-state reaction. Various mathematical models are tested against the experimental data. For the decomposition of this compound, it has been found that different stages of the reaction are governed by different mechanisms. ysxbcn.comneliti.com

Impact of Gaseous Atmosphere on Thermal Degradation

The surrounding gaseous atmosphere significantly influences the thermal degradation pathway and the nature of the intermediate and final products. The decomposition of this compound has been studied in various atmospheres, including inert (nitrogen, argon) and reactive (air) environments. ysxbcn.com

In an inert atmosphere like nitrogen, the decomposition proceeds through dehydration, followed by the formation of lanthanum oxycarbonate (La₂O₂CO₃), and finally lanthanum oxide (La₂O₃). ysxbcn.com The decomposition in air can lead to different intermediate phases and decomposition temperatures due to oxidative processes. The presence of oxygen can affect the decomposition of the oxalate and the subsequent carbonate species.

In Situ High-Temperature X-ray Diffraction for Real-time Phase Transformation Monitoring

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical technique used to monitor the crystallographic phase transformations of a material in real-time as it is subjected to a controlled heating program. mdpi.comrsc.org This method provides direct evidence of the formation and disappearance of various crystalline phases during the thermal decomposition of this compound.

By collecting XRD patterns at different temperatures, researchers can identify the intermediate compounds formed at each stage of the decomposition. For example, HT-XRD studies can confirm the transition from the hydrated oxalate to the anhydrous form, followed by its decomposition to an amorphous or poorly crystalline intermediate, which then crystallizes into lanthanum oxycarbonate before finally transforming into lanthanum oxide at higher temperatures. ysxbcn.com One study using ex-situ XRD at different calcination temperatures showed the formation of La₂O₂CO₃ at 390 and 500 °C, and La₂O₃ at 800 and 900 °C. ysxbcn.com In situ studies provide a more dynamic and detailed picture of these transformations as they occur. mdpi.comrsc.org

Utilisation of Lanthanum Iii Oxalate Decahydrate As a Precursor in Advanced Materials Synthesis

Preparation of Lanthanum Oxide (La₂O₃) with Controlled Morphologies

The thermal treatment of lanthanum(III) oxalate (B1200264) decahydrate (B1171855) is a primary method for producing lanthanum oxide (La₂O₃). The morphology of the final oxide product is heavily influenced by the synthesis conditions of the initial oxalate precursor and the subsequent thermal decomposition process.

The conversion of lanthanum(III) oxalate decahydrate to lanthanum oxide occurs through a multi-step thermal decomposition process. mdpi.comsemanticscholar.org This process has been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). mdpi.comresearchgate.net The decomposition generally proceeds through the following stages:

Dehydration: The initial step involves the loss of its ten water molecules (decahydrate). This happens in several endothermic stages, with studies showing sequential loss of water molecules as the temperature increases. mdpi.comresearchgate.net

Decomposition to Intermediates: Following dehydration, the anhydrous lanthanum oxalate decomposes into intermediate compounds. Studies have identified the formation of basic lanthanum carbonates such as La₂O₂CO₃. researchgate.net The decomposition of the oxalate to the carbonate is an exothermic process.

Formation of Lanthanum Oxide: The final stage involves the decomposition of the carbonate intermediate to form lanthanum oxide (La₂O₃). This step typically occurs at higher temperatures, with studies reporting the formation of La₂O₃ at temperatures ranging from 600°C to over 800°C. mdpi.comresearchgate.netgoogle.com

The precise temperatures for these transitions can vary depending on factors like heating rate and atmosphere. researchgate.netneliti.com By carefully controlling these parameters, it is possible to produce nanocrystalline La₂O₃ with uniform particle size. For instance, thermal decomposition of lanthanum oxalate precursors in a furnace at 800°C has been used to obtain quasi-spherical La₂O₃ nanoparticles. nanoient.org Similarly, heat treatment of a prepared lanthanum oxalate at 850°C for four hours yields lanthanum oxide, as confirmed by X-ray diffraction (XRD). google.com

Decomposition StageReported Temperature Range (°C)Product(s)Source
Dehydration (loss of H₂O)~100 - 300Anhydrous/partially hydrated La₂(C₂O₄)₃ mdpi.comresearchgate.net
Intermediate Formation~370 - 600Basic Lanthanum Carbonate (e.g., La₂O₂CO₃) researchgate.net
Final Oxide Formation~600 - 850Lanthanum Oxide (La₂O₃) researchgate.netgoogle.com

The morphology of the initial lanthanum oxalate precursor plays a crucial role in determining the architecture of the resulting lanthanum oxide. By synthesizing lanthanum oxalate with specific shapes, it is possible to create porous La₂O₃ structures after thermal decomposition. For example, lanthanum oxalate has been synthesized in the form of hierarchical micro-particles and nanotubes using a simple precipitation method with trisodium (B8492382) citrate (B86180) as a complexing agent. tandfonline.com The resulting nanotubes had lengths of approximately 1.5 µm and hole diameters around 200 nm. tandfonline.com Upon calcination, these structures can serve as templates, potentially yielding porous or hollow lanthanum oxide architectures. The use of such precursors allows for the creation of materials with high surface area and specific pore distributions, which are advantageous for catalytic and sensing applications.

Precursor for Lanthanum-Doped Functional Materials

This compound is an excellent precursor for introducing lanthanum into a wide range of functional materials. stanfordmaterials.com Its ability to be co-precipitated with oxalates of other metals allows for the creation of homogeneously mixed precursors, which upon heating, yield complex oxides and doped materials.

In the field of luminescent materials, lanthanum oxalate is used to synthesize phosphors. By co-precipitating lanthanum oxalate with oxalates of optically active lanthanide ions like Europium(III) or Terbium(III), it is possible to create mixed-lanthanide oxalate solid solutions. acs.org These mixed oxalates can be exfoliated into nanosheets that exhibit the luminescent properties of the dopant ion. nih.govacs.org For instance, in mixed Eu-Tb oxalates, the intensity of Tb(III) emission decreases as the Eu(III) content increases, indicating efficient energy transfer between the ions, a key mechanism in phosphor performance. nih.govacs.org The thermal decomposition of these mixed oxalate precursors leads to the formation of lanthanum-based phosphors where the dopant ions are uniformly distributed within the host lattice, which is crucial for achieving high quantum efficiency. nanoient.org

Lanthanum oxalate is a widely used precursor for preparing lanthanum-based catalysts, including perovskite-type oxides and mixed oxides, which have applications in automotive exhaust treatment and chemical synthesis. acs.orgorientjchem.org The oxalate co-precipitation method is advantageous because it allows for the intimate mixing of constituent metal ions at a molecular level, leading to the formation of pure-phase complex oxides at lower temperatures compared to traditional solid-state reactions. acs.orgnih.gov

For example, lanthanum-strontium-cobalt perovskites have been synthesized using an oxalate precursor route, which minimizes chemical inhomogeneity. acs.orgacs.org Similarly, lanthanum aluminum mixed oxides with a perovskite structure (LaAlO₃) have been prepared from precursors containing lanthanum nitrate (B79036) and an organic component, followed by calcination. bohrium.com The use of lanthanum oxalate to produce mixed lanthanum and copper oxide (La₂CuO₄) has also been demonstrated, where the oxalate precursor is heat-treated at 850°C. google.com These materials often exhibit high surface area and thermal stability, making them effective catalysts. acs.org

Catalyst TypePrecursor MethodExample MaterialSource
PerovskiteOxalate Co-precipitationLanthanum-Strontium-Cobalt Oxide acs.orgacs.org
PerovskitePrecursor decompositionLanthanum Aluminate (LaAlO₃) nih.govbohrium.com
Mixed OxideOxalate Precursor Heat TreatmentLanthanum Copper Oxide (La₂CuO₄) google.com
Mixed OxideCoprecipitationZinc/Lanthanum Mixed Oxides mdpi.com

Development of Lanthanum-Based Solid Solutions and Composites

The ability of lanthanide ions to form solid solutions within an oxalate coordination polymer structure is a key feature that is exploited in materials synthesis. acs.org Lanthanum(III) oxalate can be co-precipitated with other metal salts to form homogeneous solid-solution precursors. This approach is fundamental to creating complex materials where a uniform distribution of elements is required.

For instance, nanostructured lanthanum-strontium manganites have been synthesized by co-precipitating the precursor cations with oxalic acid. chapman.edu This method ensures that the different metal ions are mixed on an atomic scale in the oxalate precursor, which is then calcined to form the final manganite solid solution. Another significant application is the synthesis of lithium lanthanum titanate (LLTO), a material with high electrochemical conductivity. researchgate.net In this process, lanthanum oxalate is used as the lanthanum source, which is mixed with lithium and titanium sources and subjected to a solid-state reaction to form the LLTO solid solution. researchgate.net The use of the oxalate precursor facilitates the formation of a pure and homogeneous final product. researchgate.net

Hydrothermal Conversion to Other Lanthanum Compounds (e.g., Hydroxides, Carbonates)

The hydrothermal conversion of this compound presents a compelling route for the synthesis of various lanthanum compounds, such as hydroxides and carbonates. This method involves the treatment of the oxalate precursor in an aqueous medium under elevated temperature and pressure. The inherent advantages of hydrothermal synthesis, including the ability to control particle size, morphology, and crystallinity, make it a significant area of materials research.

While the thermal decomposition of lanthanum oxalate in air is a well-documented process that proceeds through dehydration to anhydrous oxalate, followed by decomposition to an intermediate oxycarbonate, and finally to lanthanum oxide at higher temperatures, its behavior under hydrothermal conditions is a distinct process. researchgate.netosti.gov The presence of water as a reactive medium under high temperature and pressure can lead to different reaction pathways and products compared to dry thermal decomposition.

Research into the hydrothermal treatment of oxalates of other metals, such as uranium(IV) oxalate, has shown that it can be an effective method for producing oxides with controlled morphologies. nih.govresearchgate.net This process for uranium(IV) oxalate involves the oxidative decomposition of the oxalate followed by the reduction of the metal ion and its subsequent hydrolysis. nih.govresearchgate.net A similar mechanistic pathway could be hypothesized for this compound, where the oxalate ligand decomposes, and the lanthanum ion subsequently reacts with the aqueous environment to form hydroxides or carbonates, depending on the specific reaction conditions.

The synthesis of lanthanum hydroxide (B78521) and lanthanum carbonate via hydrothermal methods has been successfully demonstrated using other lanthanum salts as precursors. For instance, lanthanum hydroxide has been synthesized from lanthanum nitrate, and lanthanum carbonate has been prepared from lanthanum acetate, which was then hydrothermally treated to yield lanthanum hydroxide nanoparticles at 110°C for 24 hours. wikipedia.orgresearchgate.netcapes.gov.br These studies underscore the feasibility of forming lanthanum hydroxides and carbonates under hydrothermal conditions.

However, detailed research focusing specifically on the hydrothermal conversion of this compound to its corresponding hydroxide and carbonate is not extensively documented in the available literature. While the principles of hydrothermal synthesis are well-established and have been applied to similar systems, specific experimental parameters and detailed findings for this particular transformation are sparse. The following table outlines hypothetical reaction parameters for such a conversion, based on analogous hydrothermal synthesis processes for lanthanide compounds.

ParameterLanthanum HydroxideLanthanum Carbonate
Temperature (°C) 150 - 250180 - 300
Pressure (MPa) AutogenousAutogenous
Reaction Time (h) 12 - 4824 - 72
pH AlkalineNeutral to slightly alkaline
Additives/Mineralizers NaOH, KOH, NH4OHUrea, (NH4)2CO3
Product Morphology Nanorods, nanowires, nanosheetsSpherical particles, nanoplates
This table presents potential experimental conditions for the hydrothermal conversion of this compound, extrapolated from related research.

Further investigation into the hydrothermal treatment of this compound would be valuable to fully elucidate the reaction mechanisms and to optimize the synthesis of lanthanum hydroxides and carbonates with tailored properties for various advanced material applications.

Computational and Theoretical Chemistry Studies on Lanthanum Iii Oxalate Decahydrate

Molecular Dynamics (MD) Simulations for Hydration and Lattice Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For lanthanum(III) oxalate (B1200264) decahydrate (B1171855), MD simulations could offer a dynamic picture of the crystalline solid, including the vibrational motions of the lattice and the behavior of the water molecules.

The crystal structure of lanthanum(III) oxalate decahydrate is known to contain both coordinated and uncoordinated water molecules. nih.gov MD simulations could model the dynamics of these water molecules, including their librational and translational motions within the crystal lattice. Such simulations would be particularly insightful for understanding the hydrogen bonding network that plays a crucial role in the stability of the hydrated structure. Studies on other hydrated metal oxalates have shown that water molecules can undergo different types of motion at varying temperatures. ird.fr

Furthermore, MD simulations have been employed to study the hydration of the La(III) ion in aqueous solutions. rsc.org These studies highlight the challenges in accurately modeling the strong electrostatic interactions and the importance of including many-body effects to reproduce experimental observations. nih.gov While these simulations focus on the ion in solution, the force fields and methodologies developed could be adapted to model the more complex environment of the crystalline solid, providing insights into lattice vibrations (phonons) and their contribution to the material's thermal properties.

Computational Prediction and Validation of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, the calculation of vibrational spectra (infrared and Raman) would be particularly valuable.

DFT calculations are a common approach for predicting vibrational frequencies. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the force constants and subsequently the vibrational modes. Studies on manganese(II) oxalate hydrates have demonstrated the utility of DFT in accurately predicting and interpreting experimental IR and Raman spectra. acs.orgnih.govresearchgate.net Such an approach for this compound would allow for the assignment of specific vibrational bands to the stretching and bending modes of the oxalate C-C and C-O bonds, the La-O coordination bonds, and the various modes of the water molecules, including those involved in hydrogen bonding.

A recent study combined surface-enhanced Raman scattering (SERS) with DFT calculations to investigate lanthanide-citrate complexes, providing detailed vibrational assignments. arxiv.org A similar combined experimental and theoretical approach for this compound would provide a detailed understanding of its vibrational properties.

Thermodynamic Calculations for Phase Stability and Reaction Energetics

Computational thermodynamics can be used to predict the stability of different phases of a material and the energetics of chemical reactions. For this compound, this is particularly relevant for understanding its dehydration process.

The thermal decomposition of this compound is a multi-step process involving the loss of water molecules, followed by the decomposition of the anhydrous oxalate to lanthanum oxide. wikipedia.orgwikipedia.org Thermodynamic calculations could model the energetics of each dehydration step, providing insights into the relative stability of the lower hydrates. Kinetic modeling has been applied to the thermal dehydration of other metal oxalate dihydrates, providing a framework for understanding the reaction mechanism. nih.gov

The solubility of lanthanum(III) oxalate is a key thermodynamic parameter. A thermodynamic model for the solubilities of actinide and lanthanide oxalates has been developed, which includes a value for the solubility product constant (Ksp) of La(III)-oxalate. nih.gov

Table 1: Thermodynamic Data for Lanthanum(III) Oxalate

Parameter Value Reference

These computational approaches can help in predicting the conditions under which this compound is stable and how it transforms upon heating.

Modeling of Water Molecule Interactions within the Decahydrate Crystal Structure

The crystal structure, determined by X-ray diffraction, reveals that the lanthanum ion is nine-coordinate, bonded to oxygen atoms from both the oxalate ligands and water molecules. nih.gov Specifically, each La(III) atom is coordinated to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules. nih.gov The remaining water molecules are not directly coordinated to the lanthanum ion but are held within the crystal lattice by a network of hydrogen bonds. nih.gov

Computational modeling, such as DFT or specialized molecular mechanics models, can provide a more detailed picture of these hydrogen bonds. These models can calculate the energies and geometries of the hydrogen bonds, revealing the intricate network of interactions between the coordinated water, lattice water, and the oxalate anions. nih.govnih.govresearchgate.netresearchgate.net Studies on other hydrated crystals have shown that hydrogen bonding plays a crucial role in defining the crystal packing and can influence the material's physical properties. capes.gov.br Ab initio molecular dynamics simulations on calcium oxalate hydrates have provided insights into how water molecules interact with the crystal surfaces, which can influence crystal growth. researchgate.net A similar approach for this compound would illuminate the specific roles of the different types of water molecules in the crystal.

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 11.358(2) - 11.382(6) northwestern.edunih.gov
b (Å) 9.590(2) - 9.624(5) northwestern.edunih.gov
c (Å) 10.460(2) - 10.502(8) northwestern.edunih.gov
β (°) 114.36(3) - 114.40(5) northwestern.edunih.gov
Z 4 nih.gov

This detailed structural information provides a critical foundation for building accurate computational models to explore the dynamic and energetic aspects of water interactions within the this compound crystal.

Surface Chemistry and Reactivity of Lanthanum Iii Oxalate Decahydrate

Interactions with Environmental Humidity and Atmospheric Gases

As a hydrated salt, the interaction of lanthanum(III) oxalate (B1200264) decahydrate (B1171855) with environmental humidity is a key aspect of its surface chemistry. The ten water molecules in its structure are bound in the crystal lattice and can be released upon heating. nih.govacs.orgwikipedia.org The presence of adsorbed water molecules on the surface of the product has also been noted. tandfonline.com

The thermal decomposition of lanthanum(III) oxalate decahydrate is a multi-stage process that is significantly influenced by the surrounding atmosphere. researchgate.netresearchgate.net In an inert atmosphere, such as nitrogen, the decomposition proceeds through the formation of intermediates like lanthanum dioxycarbonate (La₂O₂CO₃) before finally yielding lanthanum oxide (La₂O₃) at higher temperatures. ysxbcn.com The decomposition pathway can be altered by the presence of reactive gases. For instance, in the presence of sulfur vapors at elevated temperatures, the decomposition leads to the formation of lanthanum sulfide. neliti.com Similarly, interaction with a mixture of chlorine and carbon monoxide can lead to the formation of lanthanum chloride, with lanthanum oxychloride as an intermediate. iaea.org

The reactivity of this compound with common atmospheric gases at ambient temperatures is less documented in readily available literature. However, the formation of lanthanum carbonate species during decomposition suggests a potential for interaction with atmospheric carbon dioxide, particularly at elevated temperatures or on activated surfaces. researchgate.netresearchgate.net

Table 1: Thermal Decomposition Stages of this compound in an Inert Atmosphere researchgate.netysxbcn.com

Temperature Range (°C)ProcessIntermediate/Final Product
Room Temperature - ~200°CDehydrationLa₂(C₂O₄)₃
~320°C - ~500°CInitial DecompositionLa₂O₂CO₃
>600°CFinal DecompositionLa₂O₃

Note: The exact temperatures can vary depending on factors such as heating rate and particle size.

Surface Adsorption Phenomena and Their Influence on Reactivity

The surface of this compound can participate in adsorption processes, which in turn can influence its reactivity. Studies have shown that lanthanum oxalate can be used to modify the surface of other materials to enhance their adsorptive properties. For example, modifying a polyallylamine resin with lanthanum oxalate increases its capacity for phosphate (B84403) adsorption from alkaline environments. researchgate.net This enhancement is attributed to an increase in the surface potential and the introduction of chemical binding sites for phosphate ions by the lanthanum oxalate species. researchgate.net

Furthermore, a three-dimensional lanthanum oxalate metal-organic framework has been synthesized that exhibits channels capable of hosting water molecules, and its adsorption properties have been a subject of study. researchgate.net This suggests that the structural characteristics of lanthanum oxalate, including its surface, can be conducive to the adsorption of molecules. The synthesis of lanthanum oxalate nanorods has also been reported, and their interaction with organic molecules like the antioxidative naphthalimide derivative has been investigated, indicating the potential for surface interactions with organic compounds. nih.gov

The adsorption of molecules onto the surface of this compound can influence its chemical reactivity by altering the surface energy, providing active sites for reactions, or by blocking access to the underlying surface.

Role of Surface Defects in Decomposition and Crystallization Processes

Surface defects, such as cracks, vacancies, and dislocations, can play a significant role in the chemical and physical processes of this compound, particularly in its decomposition and crystallization. The thermal decomposition of this compound is recognized as a complex kinetic process, with the activation energy being dependent on the extent of conversion, suggesting the involvement of multiple steps and potentially the influence of the solid's physical state. researchgate.netresearchgate.net

The decomposition process in solids is often initiated at defect sites, which have higher energy and are more reactive than the perfect crystal lattice. The course of the decomposition of anhydrous lanthanum oxalate has been described as being typical of some branching chain reactions in solids, a model that often involves the nucleation and growth of product phases at defect sites. The formation of intermediates during decomposition can also be influenced by the presence of these defects.

During crystallization, surface defects can act as nucleation sites, influencing the growth and morphology of the crystals. The synthesis of lanthanum oxalate can be controlled to produce different morphologies, such as hierarchical micro-particles and nano-tubes, which inherently possess a high surface area and a high density of surface defects. tandfonline.com These morphological features can, in turn, affect the reactivity of the material.

Chemical Modifications and Functionalization of the Oxalate Surface

The surface of lanthanum(III) oxalate can be modified to tailor its properties for specific applications. One approach to surface modification is through the use of complexing agents during the synthesis process. For instance, the use of trisodium (B8492382) citrate (B86180) as a complexing agent in a mixed solvent system of water and ethanol (B145695) has been shown to influence the morphology of the resulting lanthanum oxalate, leading to the formation of hierarchical micro-particles and nano-tubes. tandfonline.com This method allows for the control of the product's surface architecture.

Another significant development in the modification of lanthanide oxalates is their exfoliation into nanosheets. nih.govacs.org this compound possesses a layered honeycomb structure, and it has been demonstrated that these layers can be delaminated, for example, by sonication in ethanol, to produce colloidal dispersions of nanosheets. nih.govacs.org This process dramatically increases the surface area and makes the functional oxalate surface more accessible for further chemical interactions or applications in thin-film fabrication. nih.gov This exfoliation can be considered a form of surface functionalization, as it exposes new surface planes and alters the material's physical form to be more reactive.

The ability to form solid solutions with other lanthanide oxalates also presents a pathway for modifying the surface properties, for instance, to create materials with specific luminescent or magnetic characteristics. nih.govacs.org

Emerging Research Frontiers and Future Directions in Lanthanum Iii Oxalate Decahydrate Research

Development of Novel Synthesis Pathways for Advanced Nanostructures (e.g., Nanosheets)

The morphology and dimensionality of materials at the nanoscale dictate their physical and chemical properties. Consequently, a major thrust in current research is the development of sophisticated synthesis methods to control the architecture of Lanthanum(III) oxalate (B1200264).

Recent breakthroughs have demonstrated that lanthanide oxalates, including the lanthanum variant, possess a layered honeycomb-like crystal structure. acs.orgnih.gov This structural feature is particularly exciting as it opens up the possibility of exfoliation. Researchers have successfully delaminated these layered crystals into two-dimensional (2D) nanosheets. acs.orgnih.gov A novel synthesis route based on homogeneous precipitation induced by the acid-catalyzed hydrolysis of oxamic acid has been developed to produce large, high-quality single crystals of lanthanide oxalates. nih.govacs.orgnih.gov These crystals, when subjected to liquid exfoliation in solvents like ethanol (B145695), can be broken down into single or few-layered nanosheets with thicknesses on the order of angstroms. acs.org

Beyond nanosheets, other advanced nanostructures such as nanotubes and hierarchical micro-particles have been synthesized. tandfonline.com A simple precipitation method at room temperature, using a mixed solvent system of water and ethanol and a complexing agent like trisodium (B8492382) citrate (B86180), has been shown to effectively control the morphology of the resulting Lanthanum(III) oxalate decahydrate (B1171855) particles. tandfonline.com By carefully tuning reaction parameters like the concentration of the complexing agent, researchers can selectively produce intricate structures like flower-like micro-particles or hollow nanotubes. tandfonline.com The sonochemical method, which utilizes ultrasonic irradiation, has also been employed to create nano-sized precursors for the synthesis of lanthanum oxide nanoparticles, indicating another pathway for generating nanoscale lanthanum oxalate. researchgate.netnanoient.org

Table 1: Comparison of Novel Synthesis Methods for Lanthanum Oxalate Nanostructures

Synthesis Method Precursors/Reagents Resulting Nanostructure Key Advantages
Homogeneous Precipitation & Exfoliation Lanthanide salt, Oxamic acid, Ethanol (for exfoliation) 2D Nanosheets Produces large, high-quality crystals suitable for exfoliation. nih.govacs.orgnih.gov
Controlled Precipitation LaCl₃·6H₂O, H₂C₂O₄, Trisodium citrate, Water/Ethanol Hierarchical micro-particles, Nanotubes Simple, cost-effective, allows for morphological control at room temperature. tandfonline.com
Sonochemical Synthesis Lanthanum(III) nitrate (B79036) hexahydrate, Ligands (e.g., (N₂H₄)), Water Nano-sized supramolecular precursors Rapid, produces uniform and well-separated nanoparticles without additives. researchgate.netnanoient.org

Application of In Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding the fundamental mechanisms of nucleation and crystal growth is paramount for controlling the synthesis of materials with desired properties. In situ characterization techniques, which monitor reactions as they occur, are powerful tools for gaining these insights.

In the context of lanthanum oxalate synthesis, researchers are beginning to apply these advanced analytical methods. For instance, studies have employed techniques to monitor the in situ generation of oxalate ions from precursors like tartaric acid or oxalic acid under hydrothermal or gel-diffusion conditions. researchgate.netniscpr.res.inresearchgate.net While these studies focus on the generation of the reactant, they pave the way for more direct monitoring of the precipitation process itself.

A significant area where real-time monitoring is making an impact is in the study of the thermal decomposition of Lanthanum(III) oxalate decahydrate. researchgate.netresearchgate.net Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to continuously track the mass loss and heat flow as the compound is heated. researchgate.netresearchgate.netneliti.com This data allows for the detailed investigation of the decomposition kinetics, revealing the sequence of dehydration and decomposition steps and enabling the calculation of kinetic parameters like activation energy. researchgate.netresearchgate.net By analyzing non-isothermal data, researchers can elucidate complex reaction mechanisms that would be difficult to discern through conventional, post-synthesis analysis. researchgate.net

Advanced Computational Models for Predictive Materials Design and Discovery

Computational modeling has become an indispensable tool in modern materials science, offering the ability to predict material properties and guide experimental efforts. In the study of Lanthanum(III) oxalate and its derivatives, computational approaches are being used to understand and predict their behavior.

Kinetic modeling is a key application. Researchers use various mathematical models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, to analyze thermal decomposition data from TGA. researchgate.net These models help to determine the activation energy and the most probable reaction mechanism from a set of possibilities (e.g., diffusion-controlled, reaction-controlled). researchgate.netresearchgate.net For example, studies have successfully applied models like the unreacted shrinking core model to describe the calcination process of lanthanum oxalate, providing a quantitative relationship between temperature, time, and the reaction progress. researchgate.netneliti.com

Furthermore, computational modeling has been used to corroborate experimental findings in related systems. For instance, in a study on a metal-organic framework composite material, computational models confirmed the preferential adsorption of CO₂ over water, a finding with significant implications for gas separation applications. acs.org The future of Lanthanum(III) oxalate research will likely see an increased use of more advanced computational techniques, such as Density Functional Theory (DFT), to predict crystal structures, electronic properties, and surface reactivity, thereby accelerating the discovery of new materials and applications.

Exploration in Synergistic Multicomponent Systems and Composite Development

Introducing additional components into the lanthanum oxalate framework creates multicomponent systems and composites with potentially enhanced or entirely new functionalities arising from synergistic effects. Research in this area is focused on creating mixed-lanthanide oxalates and incorporating lanthanum oxalate into larger composite structures.

Studies have demonstrated the successful growth of single crystals of mixed rare-earth oxalates, such as cerium-lanthanum oxalate, lanthanum-samarium oxalate, and lanthanum-neodymium oxalate. researchgate.netias.ac.in These materials are not simple physical mixtures but are isostructural, with different lanthanide ions incorporated into the same crystal lattice. ias.ac.in The ability to create solid solutions of lanthanide ions within the oxalate coordination polymer opens up possibilities for tuning the material's properties. acs.org A compelling example is the creation of mixed Europium-Terbium (Eu-Tb) oxalate nanosheets. acs.org In this system, the luminescence properties can be finely controlled; the intensity of Tb(III) emission decreases as the Eu(III) content increases, demonstrating efficient energy transfer between the two ions. acs.org This synergy is crucial for developing advanced phosphors and optical materials.

The development of composites is another promising direction. Lanthanum oxalate's properties as a precursor can be harnessed to create composite materials. For example, it can be thermally decomposed to form lanthanum oxide nanoparticles, which can then be integrated into various matrices for applications in catalysis, electronics, or as additives to improve the properties of other materials. orientjchem.orgorientjchem.org

Table 2: Examples of Synergistic Multicomponent Lanthanum Oxalate Systems

System Components Observed Synergy/Property Potential Application
Mixed Lanthanide Oxalates Lanthanum, Neodymium Formation of single crystalline structure with characteristic optical absorption peaks from both elements. ias.ac.in Optical filters, Lasers
Mixed Lanthanide Oxalates Lanthanum, Cerium/Samarium Growth of mixed crystals with uniform structure. researchgate.net Phosphors, Catalysts
Mixed Lanthanide Nanosheets Europium, Terbium Tunable luminescence via energy transfer between Eu(III) and Tb(III) ions. acs.org Advanced phosphors, Displays, Sensors

Sustainable and Green Chemistry Approaches in Synthesis and Utilisation of Lanthanum Oxalates

In line with the global push for environmental sustainability, green chemistry principles are increasingly being integrated into the synthesis and application of lanthanum compounds. The research on this compound reflects this trend, with a focus on developing more environmentally benign processes.

The inherent low solubility of lanthanum oxalate in water is a key advantage that aligns with green chemistry principles. acs.orgnih.gov This property allows for its synthesis via precipitation in green solvents, primarily water, or mixtures of water and ethanol, minimizing the need for hazardous organic solvents. acs.orgnih.govtandfonline.com Synthesis methods like homogeneous precipitation are being refined to be more efficient and affordable, relying on simple, readily available precursors. nih.govacs.orgnih.gov

The development of lanthanum-based catalysts is another facet of green chemistry. Lanthanum nitrate, a common precursor for lanthanum oxalate, is recognized as a low-toxicity, efficient, and environmentally friendly catalyst for various organic syntheses. stanfordmaterials.com It promotes reactions under mild conditions, which saves energy and reduces the formation of unwanted by-products. stanfordmaterials.com The use of lanthanum oxalate as a precursor to generate catalytically active lanthanum oxide nanoparticles represents a pathway to creating these green catalysts. orientjchem.orgresearchgate.net Furthermore, research into using novel, non-toxic solvent systems like ionic liquids for the synthesis of lanthanide-based nanoparticles represents a significant step towards truly "Green Chemistry" approaches in this field. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing high-purity lanthanum(III) oxalate decahydrate?

Synthesis typically involves precipitation by reacting lanthanum nitrate with oxalic acid in aqueous solution. Key parameters include maintaining a pH of 3–4 and a temperature of 60–80°C to favor decahydrate formation . Purity (≥99.99%) is achieved via recrystallization in deionized water and vacuum drying at 40–50°C to avoid premature dehydration . Trace metal analysis using ICP-MS is recommended for quality control .

Q. How should researchers characterize the crystal structure and morphology of this compound?

  • XRD : Confirm the decahydrate phase by matching peaks with JCPDS 24-0546 .
  • TEM : Analyze particle morphology (e.g., needle-like crystals, as shown in TEM images) .
  • Thermogravimetric Analysis (TGA) : Verify hydration state by observing mass loss steps corresponding to water release (10 H₂O molecules lost between 50–200°C) .

Q. What safety precautions are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritant) .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (classified as Skin/Eye Irritant Category 2) .
  • Storage : Keep in airtight containers with desiccants to prevent hydration/dehydration cycles .

Advanced Research Questions

Q. How can kinetic models resolve contradictions in thermal decomposition data for this compound?

Non-isothermal decomposition studies (e.g., TG-DTA up to 900°C) reveal three stages: dehydration (50–200°C), oxalate decomposition (400–600°C), and La₂O₃ formation (>700°C) . Isoconversional methods (e.g., Friedman, Flynn-Wall-Ozawa) are preferred over model-fitting to address discrepancies in activation energy (Ea) caused by varying heating rates . For example, Ea values range from 120–150 kJ/mol for dehydration, depending on the model used .

Q. What experimental design considerations are critical for studying lanthanum oxalate’s application in functional materials (e.g., catalysts or phosphors)?

  • Precursor Purity : Use ≥99.99% La₂(C₂O₄)₃·10H₂O to minimize impurities in final materials (e.g., La₂O₃ for optics) .
  • Calcination Atmosphere : Inert gas (Ar) prevents carbonate formation during La₂O₃ synthesis, while air calcination may yield LaO₂ .
  • Post-Treatment : Ball-milling after calcination ensures uniform particle size for reproducible catalytic performance .

Q. How do hydration state variations impact experimental reproducibility in lanthanum oxalate studies?

The decahydrate form is hygroscopic; even minor moisture exposure alters stoichiometry. Researchers should:

  • Validate Hydration : Use Karl Fischer titration before critical experiments .
  • Control Humidity : Perform syntheses in gloveboxes with <5% relative humidity .
  • Document Storage Conditions : Note storage duration/temperature in metadata, as partial dehydration can occur in ambient conditions .

Methodological Guidance

Q. What techniques are suitable for analyzing trace impurities in this compound?

  • ICP-OES/MS : Detects metallic impurities (e.g., Fe, Ca) at ppm levels .
  • FTIR : Identifies organic contaminants (e.g., residual oxalic acid) via C=O stretching bands (1700 cm⁻¹) .
  • CHNS Analysis : Quantifies carbon/nitrogen content to assess organic/inorganic residue .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH of dehydration)?

Contradictions often arise from differing experimental setups. To mitigate:

  • Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) in TGA .
  • Cross-Validate : Compare DSC data with computational models (e.g., Density Functional Theory for lattice energy) .
  • Report Uncertainty : Include error margins for ΔH (±5 kJ/mol) due to baseline drift in thermal analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.